N-dibenzofuran-3-ylthiophene-2-carbothioamide
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Overview
Description
N-dibenzofuran-3-ylthiophene-2-carbothioamide is a heterocyclic organic compound that combines the structural features of dibenzofuran and thiophene. Dibenzofuran is an aromatic compound with two benzene rings fused to a central furan ring, while thiophene is a five-membered ring containing sulfur.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-dibenzofuran-3-ylthiophene-2-carbothioamide typically involves the condensation of dibenzofuran derivatives with thiophene-2-carbothioamide. One common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar condensation reactions. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
N-dibenzofuran-3-ylthiophene-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to thiols or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and catalysts such as aluminum chloride (AlCl3) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-dibenzofuran-3-ylthiophene-2-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activities such as antimicrobial and anticancer properties.
Medicine: It has potential therapeutic applications due to its biological activities.
Industry: The compound is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-dibenzofuran-3-ylthiophene-2-carbothioamide involves interactions with various molecular targets and pathways. The compound may act by modulating voltage-gated ion channels, enhancing gamma-aminobutyric acid (GABA)-mediated inhibitory neurotransmission, or attenuating glutamate-mediated excitatory neurotransmission . These interactions can lead to various biological effects, such as antimicrobial or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: An aromatic compound with two benzene rings fused to a central furan ring.
Thiophene: A five-membered ring containing sulfur.
Dibenzothiophene: Similar to dibenzofuran but with a sulfur atom replacing the oxygen atom in the furan ring.
Uniqueness
N-dibenzofuran-3-ylthiophene-2-carbothioamide is unique due to its combination of dibenzofuran and thiophene structures, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
164266-29-9 |
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Molecular Formula |
C17H11NOS2 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
N-dibenzofuran-3-ylthiophene-2-carbothioamide |
InChI |
InChI=1S/C17H11NOS2/c20-17(16-6-3-9-21-16)18-11-7-8-13-12-4-1-2-5-14(12)19-15(13)10-11/h1-10H,(H,18,20) |
InChI Key |
GZQQAKFFXBGHQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NC(=S)C4=CC=CS4 |
Origin of Product |
United States |
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